Cytotoxicity in HL-60 Leukemia Cells vs. Ara-C
In head-to-head comparative cytotoxicity assays using HL-60 leukemia cells (native, Ara-C-resistant, and NOAC-resistant sublines), NOAC demonstrated 3- to 7-fold lower IC50 concentrations compared to both the parent drug Ara-C and the heterodinucleoside phosphate analog NOAC-AraC [1].
| Evidence Dimension | Cytotoxicity (IC50) in HL-60 cells |
|---|---|
| Target Compound Data | 3- to 7-fold lower IC50 vs. comparators |
| Comparator Or Baseline | Ara-C and NOAC-AraC (heterodinucleoside phosphate analog) |
| Quantified Difference | 3-7 fold |
| Conditions | HL-60 human leukemia cell lines (native, Ara-C-resistant, NOAC-resistant sublines); assay not explicitly detailed in abstract |
Why This Matters
This demonstrates that NOAC is more potent on a molar basis and maintains activity in cells resistant to Ara-C, which is critical for researchers studying refractory leukemia models or screening for compounds that overcome acquired Ara-C resistance.
- [1] Horber DH, Cattaneo-Pangrazzi RM, von Ballmoos P, et al. Cytotoxicity, cell-cycle perturbations and apoptosis in human tumor cells by lipophilic N4-alkyl-1-beta-D-arabinofuranosylcytosine derivatives. J Cancer Res Clin Oncol. 2000;126(6):311-9. doi:10.1007/s004320050349. View Source
